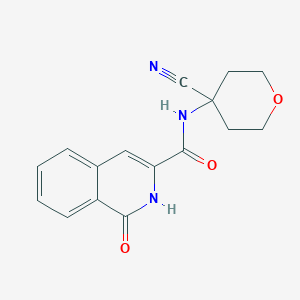

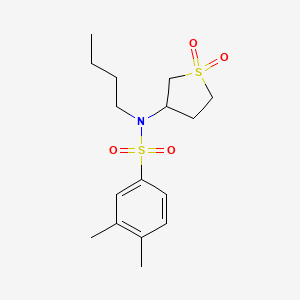

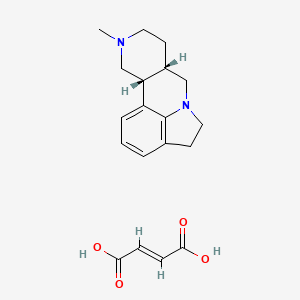

3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the empirical formula C8H7N3O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.22 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in my current resources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

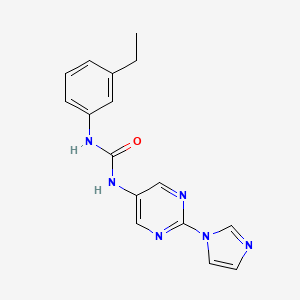

Research has been dedicated to synthesizing various derivatives of pyrazole and thiadiazole compounds due to their notable biological activities. For instance, the synthesis of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate through a one-pot reaction method led to the development of pyrazole carboxylic acids, which were then linked to 1,3,4-thiadiazoles to create new compounds. These compounds have been analyzed for their elemental composition, IR, and 1H NMR spectroscopies, although their auxin activities were found to be not high, with a few exhibiting antiblastic properties towards wheat gemma (A. Yue et al., 2010).

Antimicrobial Applications

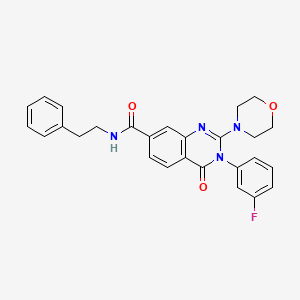

A significant area of research involving these compounds is their antimicrobial activity. A study synthesized 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which were tested in vitro against various bacterial and fungal strains. Some derivatives showed marked inhibition of bacterial and fungal growth, nearly equal to standard treatments (C. Sanjeeva Reddy et al., 2010).

Carbonic Anhydrase Inhibition

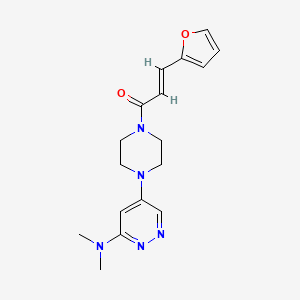

Another critical application of these compounds is their inhibitory effects on carbonic anhydrase isoenzymes. Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized and tested for their inhibitory activity against human carbonic anhydrase isoenzymes, showing potential as potent inhibitors. These studies suggest the therapeutic potential of these compounds in treating conditions associated with carbonic anhydrase, such as glaucoma and some forms of cancer (R. Kasımoğulları et al., 2010).

Antineoplastic Agents

The antineoplastic (anti-cancer) properties of 1,2,3-thiadiazole derivatives have also been explored. Research into novel 4-monosubstituted and 4,5-disubstituted derivatives of 1,2,3-thiadiazole-4-carboxylic acid aimed at synthesizing compounds with potential antineoplastic activities, highlighting the versatility and therapeutic potential of these chemical structures (James H. Looker et al., 1965).

Safety And Hazards

Propiedades

IUPAC Name |

3-methyl-5-(4-methylthiadiazol-5-yl)-1-phenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-8-11(14(19)20)12(13-9(2)15-17-21-13)18(16-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAAGFSXJGYPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C2=C(C(=NN2C3=CC=CC=C3)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2894563.png)

![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2894569.png)

![N-(5-fluoro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2894570.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2894572.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894573.png)